2-Ethyl-4,5-dimethylthiazole

Flavor Chemistry Sensory Analysis Thiazole Derivatives

2-Ethyl-4,5-dimethylthiazole (CAS 873-64-3) is a sulfur-containing heterocyclic organic compound classified as a 2,4,5-trisubstituted thiazole. It is a colorless to light yellow liquid at room temperature with a molecular formula of C7H11NS and a molecular weight of approximately 141.23 g/mol.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 873-64-3
Cat. No. B1583592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4,5-dimethylthiazole
CAS873-64-3
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(S1)C)C
InChIInChI=1S/C7H11NS/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3
InChIKeyBVOKJOZBJOWZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4,5-dimethylthiazole (CAS 873-64-3): Baseline Properties and Procurement Overview


2-Ethyl-4,5-dimethylthiazole (CAS 873-64-3) is a sulfur-containing heterocyclic organic compound classified as a 2,4,5-trisubstituted thiazole [1]. It is a colorless to light yellow liquid at room temperature with a molecular formula of C7H11NS and a molecular weight of approximately 141.23 g/mol [2]. The compound is known for its potent nutty, burnt hazelnut, and cocoa-like aroma and is primarily utilized as a flavoring agent in the food and beverage industry . Key physicochemical properties include a boiling point of 179-180 °C (lit.), a density of 0.996 g/mL at 25 °C, and a refractive index of n20/D 1.5060 . It is naturally present in roasted coffee and is a product of the Maillard reaction [1].

Why 2-Ethyl-4,5-dimethylthiazole Cannot Be Substituted with Generic Thiazole Analogs: A Case for Specificity


The specific substitution pattern of 2-ethyl-4,5-dimethylthiazole on the thiazole ring dictates its unique sensory and physicochemical profile, which cannot be replicated by generic or even closely related thiazole derivatives. While other thiazoles share the core heterocyclic structure, variations in the number and position of alkyl substituents (e.g., in 4,5-dimethylthiazole or 2-ethyl-4-methylthiazole) lead to significant differences in odor character, detection thresholds, and volatility [REFS-1, REFS-2]. For instance, 4,5-dimethylthiazole imparts a distinctly fishy and amine-like aroma, whereas 2-ethyl-4,5-dimethylthiazole is characterized by nutty and cocoa notes . Such qualitative and quantitative differences are critical in flavor formulation, where even trace-level variations can drastically alter the final product's sensory appeal, making substitution without reformulation and sensory validation a high-risk endeavor [1].

2-Ethyl-4,5-dimethylthiazole (873-64-3) Quantitative Differentiation Guide: Key Evidence for Selection


Aroma Detection Threshold: 2-Ethyl-4,5-dimethylthiazole vs. 2-Ethyl-4-methylthiazole

2-Ethyl-4,5-dimethylthiazole has a notably lower detection threshold of 100 ppb (0.1 ppm) compared to the 470 ppb threshold for 4,5-dimethylthiazole, indicating it is approximately 4.7 times more potent in sensory perception [REFS-1, REFS-2]. While its threshold is equivalent to that of 2-ethyl-4-methylthiazole (also 100 ppb), its distinct burnt hazelnut and cocoa aroma profile, as opposed to the musty, oily notes of its counterpart, highlights a qualitative differentiation despite similar potency [REFS-3, REFS-4].

Flavor Chemistry Sensory Analysis Thiazole Derivatives

Lipophilicity and Water Solubility: Differentiating Physicochemical Behavior for Formulation

2-Ethyl-4,5-dimethylthiazole exhibits moderate lipophilicity with an estimated logP value of approximately 1.36 to 2.55 . This is lower than the estimated logP of 3.13 reported for the less substituted 2-ethylthiazole, indicating a notable difference in polarity . Consequently, its estimated water solubility of 177.1 mg/L at 25°C is significantly higher than the 19.5 mg/L estimated for 2-ethylthiazole, a roughly 9-fold increase [REFS-2, REFS-3].

Physical Chemistry Formulation Science Partition Coefficient

Volatility and Thermal Behavior: Boiling Point and Retention Index Comparison

2-Ethyl-4,5-dimethylthiazole has a higher boiling point (179-180 °C) compared to the less substituted 4,5-dimethylthiazole (158 °C) [REFS-1, REFS-2]. This is reflected in its GC Kovats retention index (RI) of 1077 on a non-polar OV-101 column, which is higher than the RI of 1030 reported for 4,5-dimethylthiazole under similar conditions, indicating a difference in volatility [2].

Gas Chromatography Volatility Analytical Chemistry

Structural and Nomenclature Precision: Avoiding Confusion with Isomers and Thiazolines

The CAS number 873-64-3 unambiguously identifies 2-ethyl-4,5-dimethylthiazole, distinguishing it from closely related compounds such as its 3-thiazoline analog (2-ethyl-4,5-dimethyl-3-thiazoline, CAS 76788-46-0) and the positional isomer 2,4-dimethyl-5-ethylthiazole (CAS 32272-48-3) [1]. While these analogs share similar molecular weights and may co-occur in Maillard reaction products, their sensory and physical properties differ. For example, the 3-thiazoline analog is a distinct compound with its own FEMA number (3620) and applications, highlighting the critical need for precise chemical identification [2].

Chemical Identity Nomenclature Analytical Chemistry

Odor Profile Differentiation: 2-Ethyl-4,5-dimethylthiazole vs. 4,5-Dimethylthiazole

At a 0.01% concentration in propylene glycol, 2-ethyl-4,5-dimethylthiazole is characterized by a burnt hazelnut and cocoa aroma with nutty nuances . In stark contrast, 4,5-dimethylthiazole, when evaluated at 0.10% in dipropylene glycol, exhibits a fishy, roasted, nutty, and green shellfish odor [1]. This qualitative difference is crucial for applications where a specific flavor direction is required, and one cannot substitute for the other.

Sensory Science Flavor Chemistry Aroma Profile

Validated Application Scenarios for 2-Ethyl-4,5-dimethylthiazole (873-64-3) in R&D and Industry


Flavor Formulation: Replicating Authentic Roasted Coffee and Cocoa Notes

Leveraging its low 100 ppb detection threshold and characteristic burnt hazelnut/cocoa aroma, 2-Ethyl-4,5-dimethylthiazole is ideally suited for formulating high-fidelity coffee, chocolate, and nut flavors. Its sensory profile and potency allow formulators to achieve robust, authentic roasted notes at low inclusion levels, as opposed to using 4,5-dimethylthiazole which would introduce an incompatible fishy note [1].

Maillard Reaction Research and Process Flavor Development

Given its natural occurrence in roasted coffee and its formation via the Maillard reaction [1], this compound serves as a key analytical marker and target molecule in studies of thermal flavor generation. Its specific GC retention index of 1077 on OV-101 [2] provides a precise reference for monitoring its formation during the thermal processing of foods like baked goods, roasted nuts, and meats.

Analytical Chemistry and Quality Control in Food Matrices

The compound's established GC-MS spectral data and Kovats retention index (1077 on OV-101) [REFS-1, REFS-2] make it a reliable reference standard for quantifying volatile flavor components in complex food matrices such as coffee, cocoa, and roasted nuts. Its distinct identity (CAS 873-64-3) ensures accurate identification, preventing misidentification with its 3-thiazoline analog (CAS 76788-46-0) [2] which may also be present.

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